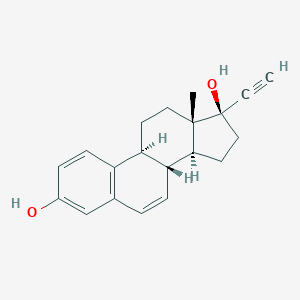

6,7-Dehydro Ethynyl Estradiol

説明

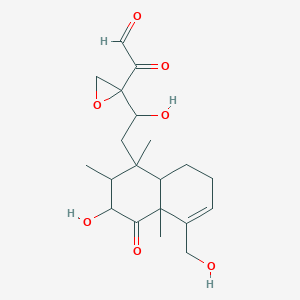

6,7-Dehydro Ethynyl Estradiol, also known as 19-Norpregna-1,3,5 (10),6-tetraen-20-yne-3,17-diol, is an impurity of Ethinyl Estradiol . It appears as an off-white solid .

Synthesis Analysis

The synthesis of 6,7-Dehydro Ethynyl Estradiol involves the use of 6-DEHYDROESTRONE and Acetylene . In a study, Ethinyl Estradiol was developed and characterized using different excipients and solvents to enhance its solubility . The excipients used were starch, microcrystalline cellulose, lactose, and PVP, and the solvents tested were ethanol, acetone, dichloromethane, and chloroform .Molecular Structure Analysis

The molecular formula of 6,7-Dehydro Ethynyl Estradiol is C20H22O2 . A full solid-state characterization of Ethinyl Estradiol was conducted using differential scanning calorimetry (DSC), thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FTIR), powder X-ray diffraction (PXRD), and scanning electron microscopy .Physical And Chemical Properties Analysis

6,7-Dehydro Ethynyl Estradiol is an off-white solid . Its molecular weight is 294.40 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Enzyme Immunoassay Development

Turkes et al. (1981) developed an enzyme immunoassay for the specific determination of ethynyl estradiol in plasma. This assay utilized a conjugate of the 3-(O-carboxymethyl)ether with horseradish peroxidase as the label, demonstrating the potential for specific measurement techniques in research and clinical diagnostics (Turkes, Dyas, Read, & Riad-Fahmy, 1981).

Estrogenic Activity Assessment

Laws et al. (2000) evaluated the estrogenic activity of various compounds, including ethynyl estradiol. This research contributes to understanding the environmental impact of synthetic estrogens and their interaction with estrogen receptors (Laws, Carey, Ferrell, Bodman, & Cooper, 2000).

Selective Estrogen Receptor Modulators

Jain et al. (2009) investigated chromene-derived selective estrogen receptor modulators (SERMs) for treating postmenopausal symptoms. They compared various compounds, including ethynyl estradiol, and their effects on estrogen receptors, showcasing the potential for targeted therapeutic applications (Jain et al., 2009).

Environmental Impact and Biota Effects

Aris, Shamsuddin, and Praveena (2014) reviewed the occurrence and effects of 17α-ethynylestradiol (EE2) in the environment and on exposed biota. This research highlights the environmental and ecological concerns associated with synthetic estrogens (Aris, Shamsuddin, & Praveena, 2014).

Behavioral Effects Studies

Spiteri, Drewett, and Padel (1980) studied the behavioral effects of ethynyl estrogens, including ethynyl estradiol, in female rats. This research contributes to understanding how synthetic estrogens can influence behavior, particularly in animal models (Spiteri, Drewett, & Padel, 1980).

Comparison of Estrogenicity Tests

Andersen et al. (1999) compared short-term assays for estrogen-like actions of chemicals, including 17α-ethynyl estradiol. This study aids in the development of reliable methods for screening estrogenic compounds (Andersen et al., 1999).

Protein Binding Studies

Kappus, Bolt, and Remmer (1973) researched the irreversible protein binding of metabolites of ethynylestradiol, providing insight into its metabolic processes and interactions (Kappus, Bolt, & Remmer, 1973).

Safety And Hazards

6,7-Dehydro Ethynyl Estradiol is classified as Carcinogenicity (Category 1B), Reproductive toxicity (Category 2), and Hazardous to the Aquatic Environment, Acute Hazard (Category 1) . Ethinyl Estradiol is harmful if swallowed, suspected of causing cancer, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects .

特性

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,16-18,21-22H,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXHHBFTRYNQBO-SLHNCBLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30217987 | |

| Record name | 6,7-Dehydro ethynyl estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dehydro Ethynyl Estradiol | |

CAS RN |

67703-68-8 | |

| Record name | 6,7-Dehydro ethynyl estradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067703688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dehydro ethynyl estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-DEHYDROETHYNYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6EZ3B8WFC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B124859.png)

![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)

![[(1S,12S,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate](/img/structure/B124873.png)

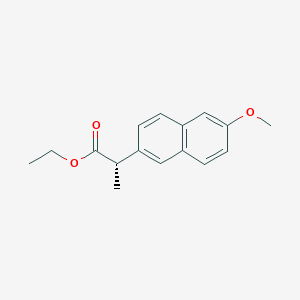

![Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate](/img/structure/B124886.png)

![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)